REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:15]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][CH2:24][CH2:25][C:26]([O:28]CC)=O)=[CH:19][CH:18]=1)[CH3:16].[OH-].[Na+]>CS(O)(=O)=O.CO>[CH2:15]([C:17]1[CH:18]=[C:19]2[C:20](=[CH:21][CH:22]=1)[NH:23][CH2:24][CH2:25][C:26]2=[O:28])[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
11.14 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
114 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
ethyl N-(4-ethylphenyl)-beta-alaninate
|
Quantity
|
11.14 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)NCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 130° for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
added to the mixture
|
Type
|
FILTRATION
|
Details
|
were filtered off with celite
|
Type
|
CUSTOM
|
Details
|
were partitioned between dichloromethane and water
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was chromatographed
|
Type
|
CUSTOM
|
Details
|
4.10 g of the title product were recovered
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1C=C2C(CCNC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |